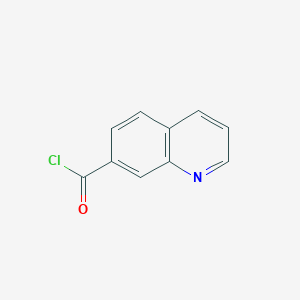
Quinoline-7-carbonyl chloride
概要
説明
Quinoline-7-carbonyl chloride is a chemical compound . It is a derivative of quinoline, a heterocyclic aromatic compound that is ubiquitous in the fields of medicinal and industrial chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have focused on transition metal-free processes, which have shown increased reaction efficiency and improved yield . For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is easily modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in the fields of medicinal and industrial chemistry .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations . For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Synthesis of Quinoline Derivatives
Quinoline derivatives, which are important for their potential bioactive properties, have been synthesized using various catalysts and solvents. For instance, niobium-(V) chloride /polyethylenglycole(NbCl5.PEG) and niobium(V) chloride (NbCl5) have been used as catalysts for synthesizing these derivatives with high yields and short reaction times, emphasizing the role of quinolines in bioactive compound research (Zakerinasab, Nasseri, & Kamali, 2015).
Catalysis and Synthesis Methods
A novel N-doped ZrO2@C supported cobalt nanomaterial has been developed for the reductive annulation of 2-nitroaryl carbonyls with alkynoates and alkynones, leading to the synthesis of functionalized quinolines. This illustrates the advancement in catalytic methodologies for creating quinoline compounds, highlighting their extensive applications (Xie, Lu, Jiang, & Zhang, 2020).
Applications in Bioimaging and Pharmaceutical Agents
Quinoline derivatives have been utilized extensively as pharmaceutical agents and for bioimaging. For instance, a study reports a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields, demonstrating their potential in live-cell imaging and specifically targeting the Golgi apparatus in various cell lines (Chen, Liu, Yang, Jiang, Bi, Zhang, Li, & Chen, 2019).
Green Synthesis Approaches
The synthesis of quinolines in green solvents like glycerol, using affordable and available catalysts such as niobium (V) chloride, reflects the growing emphasis on environmentally friendly chemical processes. This method has achieved high yields and short reaction times, demonstrating the feasibility of sustainable practices in quinoline synthesis (Nasseri, Zakerinasab, & Kamayestani, 2015).
Anticancer Research
Quinolines have shown effective anticancer activity, with their synthetic versatility allowing the generation of numerous structurally diverse derivatives. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, thus playing a significant role in cancer drug discovery (Solomon & Lee, 2011).
Corrosion Inhibition
Quinoline derivatives have been studied as green corrosion inhibitors for mild steel in acidic mediums. The electrochemical and surface analysis techniques demonstrate their efficacy in inhibiting corrosion, highlighting their potential industrial applications (Singh, Srivastava, & Quraishi, 2016).
Safety And Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
quinoline-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPKMTWLJPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-7-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
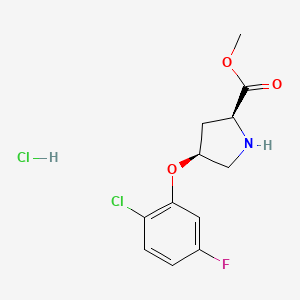
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
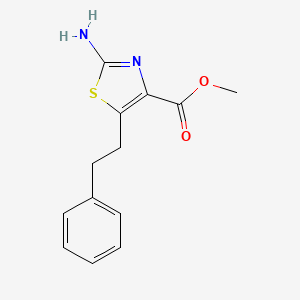
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
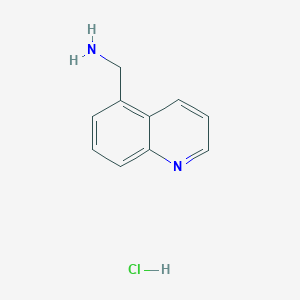
![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)
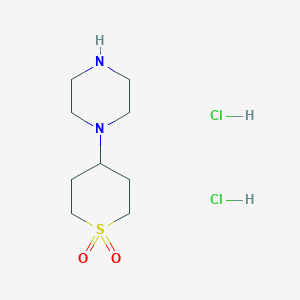
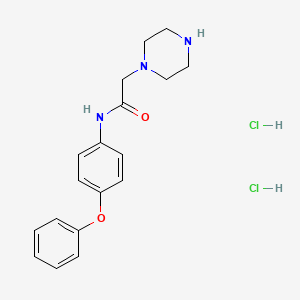
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
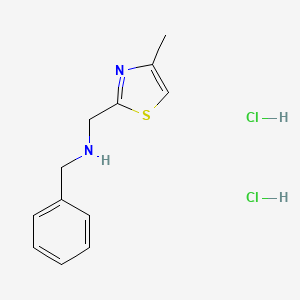
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)